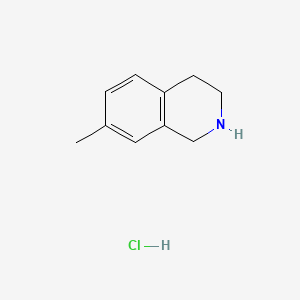

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQZPRLKNXADRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670250 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-82-6 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is compiled for professionals in chemical research and pharmaceutical development, with a focus on quantitative data, experimental procedures, and relevant biological pathways.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound. As a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, it serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis.[1] The hydrochloride salt form is commonly used to enhance the compound's solubility and stability for biological assays and formulations.[1]

All quantitative data regarding its physical and chemical properties are summarized in the tables below for clarity and ease of comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₁₀H₁₃N·HCl | [1][2] |

| Molecular Weight | 183.68 g/mol | [1][2] |

| Melting Point | 230-235 °C | [1] |

| Purity | ≥ 99% (as determined by HPLC) | [1] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 207451-81-8, 41565-82-6* | [1][2][4] |

| MDL Number | MFCD09026791 | [1][2] |

| PubChem ID | 45480214 | [1] |

| SMILES | CC1=CC=C2CCNCC2=C1.[H]Cl | [2] |

| InChI Key | KCQZPRLKNXADRM-UHFFFAOYSA-N | [2] |

Note: Multiple CAS numbers are associated with this compound in different chemical databases. Researchers should verify the specific identifier with their supplier.

Experimental Protocols

Synthesis via Pictet-Spengler Reaction

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler reaction.[5][6] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[7][8] For the specific synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline, the likely precursors are 2-(p-tolyl)ethan-1-amine (also known as 4-methylphenethylamine) and formaldehyde.

General Protocol:

-

Reactant Preparation: Dissolve 2-(p-tolyl)ethan-1-amine in a suitable protic solvent, such as ethanol or methanol.

-

Carbonyl Addition: Add an aqueous solution of formaldehyde (typically 37% w/w) to the amine solution. A slight excess of the carbonyl compound may be used to ensure complete consumption of the amine.[9]

-

Acid Catalysis: Acidify the reaction mixture by adding a strong protic acid, such as concentrated hydrochloric acid (HCl), dropwise while stirring. The acid catalyzes the formation of the electrophilic iminium ion, which is necessary for the subsequent cyclization.[8][9]

-

Reaction Condition: Heat the mixture to reflux (typically 60-80 °C) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. The resulting residue can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification and Salt Formation: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The free base can be purified via column chromatography. To form the hydrochloride salt, the purified free base is dissolved in a solvent like diethyl ether or isopropanol, and ethereal or isopropanolic HCl is added to precipitate the desired hydrochloride salt, which is then collected by filtration and dried.

Below is a diagram illustrating the general workflow for this synthesis.

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

Purity assessment is critical for chemical reagents used in research and development. A general reversed-phase HPLC (RP-HPLC) method can be employed.

General Protocol:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm or 270 nm.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and inject a small volume (e.g., 10 µL).

-

Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Biological and Pharmacological Context

While specific biological data for this compound is limited to its role as a synthetic intermediate, the broader THIQ class is of significant interest in pharmacology.[5][10]

-

Applications in Research: This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in neuroscience research to probe neurotransmitter systems.[1] It is also employed in high-throughput screening assays to identify novel drug candidates.[1]

-

Pharmacological Potential of the THIQ Scaffold: The THIQ nucleus is a "privileged scaffold" found in numerous natural alkaloids and synthetic compounds with diverse biological activities.[5][11]

-

Neurodegenerative Disorders: Certain THIQ derivatives are explored as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[12]

-

Dopamine Receptor Activity: 1,1-dialkyl-THIQ derivatives have been shown to possess potent dopamine D₂ receptor-blocking activity.[13]

-

Anticonvulsant Activity: Other substituted THIQs have been evaluated for anticonvulsant effects related to the NMDA receptor.[13]

-

Broad-Spectrum Activity: The THIQ scaffold is associated with a wide range of other activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.[5][11]

-

Representative Signaling Pathway: Dopamine D₂ Receptor

Given the established link between THIQ derivatives and dopamine receptor modulation, a plausible mechanism of action for a neurologically active compound derived from this scaffold could involve the Dopamine D₂ receptor. The D₂ receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase.

The following diagram illustrates this inhibitory pathway.

Safety Information

According to supplier safety data, this compound should be handled with care in a laboratory setting.

Table 3: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Code(s) | H302 (Harmful if swallowed) | [2] |

| Precautionary Code(s) | P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.) | [2] |

| Hazard Class | Acute Toxicity 4 (Oral) | [2] |

| Storage Class | 11 (Combustible Solids) | [2] |

Conclusion

This compound is a well-characterized chemical compound with defined physical properties. Its primary value lies in its role as a versatile synthetic intermediate for creating more complex molecules, particularly for applications in neuroscience and broader drug discovery efforts.[1] The robust and historic Pictet-Spengler reaction provides a reliable route to its synthesis, and its biological potential is inferred from the extensive pharmacology of the wider tetrahydroisoquinoline class. Researchers utilizing this compound can build upon a solid foundation of chemical knowledge to explore novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR 207451-81-8 [sigmaaldrich.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 7-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 207451-81-8 [chemicalbook.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 12. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 13. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

An In-depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

This technical guide provides a comprehensive overview of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a representative synthesis protocol, and its potential applications in drug discovery, particularly in the realm of neuroprotective agents.

Core Compound Data

This compound is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances its solubility, making it a versatile compound for various biological assays and chemical reactions.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N·HCl | [1][2] |

| Molecular Weight | 183.68 g/mol | [1][2][3] |

| CAS Number | 41565-82-6 or 207451-81-8 | [1][2][3][4] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 230-235 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Note on CAS Number: There appears to be a discrepancy in the CAS number reported by different suppliers. Researchers should verify the CAS number with their specific source.

Experimental Protocols: Synthesis via Pictet-Spengler Reaction

The synthesis of this compound is commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline core.[3][5][6]

A representative protocol for the synthesis of a tetrahydroisoquinoline derivative, adapted for 7-Methyl-1,2,3,4-tetrahydroisoquinoline, is as follows:

Materials:

-

2-(4-methylphenyl)ethanamine (starting β-arylethylamine)

-

Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)

-

Hydrochloric acid (concentrated)

-

A suitable solvent (e.g., toluene or methanol)

-

Sodium borohydride (for reduction of the intermediate imine, if necessary)

-

Diethyl ether and isopropanol (for precipitation and washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylphenyl)ethanamine in the chosen solvent.

-

Addition of Aldehyde: To this solution, add a slight excess of formaldehyde.

-

Acid Catalysis and Cyclization: Acidify the reaction mixture with concentrated hydrochloric acid. Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The acidic conditions facilitate the formation of an iminium ion, which then undergoes electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

Purification and Salt Formation: The crude product can be purified by recrystallization. To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent mixture like diethyl ether/isopropanol. Bubble hydrogen chloride gas through the solution until the pH is acidic, which will cause the hydrochloride salt to precipitate.[2]

-

Isolation and Drying: Collect the precipitated this compound by filtration, wash with a cold solvent mixture, and dry under vacuum.

Visualized Workflows and Pathways

To better illustrate the synthesis and potential applications of this compound, the following diagrams have been generated using Graphviz.

Caption: Pictet-Spengler synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline.

Caption: Drug discovery workflow for neuroprotective agents.

Applications in Research and Development

This compound serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural motif is found in a variety of biologically active compounds. The primary areas of its application include:

-

Neuroscience Research: This compound and its derivatives are investigated for their potential neuroprotective properties. They are used in studies exploring mechanisms of neurodegeneration and in the development of novel therapeutics for neurological disorders.

-

Drug Discovery: As a key intermediate, it is utilized in the synthesis of more complex molecules with potential therapeutic activities. Its structure allows for modifications to explore structure-activity relationships (SAR) and to optimize pharmacological profiles.

-

Organic Synthesis: The tetrahydroisoquinoline core is a privileged scaffold in organic synthesis, and this 7-methyl substituted version provides a specific starting point for the creation of a diverse range of chemical entities.

References

- 1. jk-sci.com [jk-sci.com]

- 2. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]

- 3. name-reaction.com [name-reaction.com]

- 4. researchgate.net [researchgate.net]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 207451-81-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic compound of interest in pharmaceutical research and drug development. This document consolidates available data on its chemical properties, synthesis, potential biological activities, and safety profile, presented in a format tailored for a scientific audience.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline powder.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 207451-81-8 | [2] |

| Molecular Formula | C₁₀H₁₃N · HCl | [1][2] |

| Molecular Weight | 183.68 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 230-235 °C | [1] |

| SMILES String | CC1=CC=C2CCNCC2=C1.[H]Cl | [2] |

| InChI Key | KCQZPRLKNXADRM-UHFFFAOYSA-N | [2] |

Synthesis

A key strategy involves the preparation of a 7-substituted isoquinoline precursor, which is then reduced to the corresponding tetrahydroisoquinoline. For instance, the synthesis of various 7-substituted dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) opioid peptidomimetics involved the initial synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline as a key intermediate.[8] A subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could then be employed to introduce the methyl group at the 7-position.

Illustrative Experimental Protocol (Hypothetical)

The following represents a generalized, hypothetical workflow for the synthesis of this compound, based on common organic synthesis techniques and literature on related compounds.

Figure 1. Hypothetical synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of tetrahydroisoquinolines (THIQs) exhibits a wide range of pharmacological activities.[9] This suggests that the 7-methyl derivative could be a valuable scaffold for drug discovery.

Neurological and CNS-Related Activities

THIQ derivatives are known to possess neuroprotective and antidepressant-like properties.[1][10] For instance, studies on 7-substituted THIQs have explored their potential as antidepressant agents.[10] The substitution pattern on the tetrahydroisoquinoline ring is crucial for activity and selectivity towards specific receptors.

Some THIQ analogs act as modulators of opioid receptors. Research into 7-substituted Dmt-Tiq derivatives has revealed compounds with bifunctional kappa opioid receptor (KOR) agonist/mu opioid receptor (MOR) partial agonist profiles, as well as MOR agonist/delta opioid receptor (DOR) antagonist profiles.[8] These profiles are of interest for developing treatments for addiction and pain.[8]

The table below summarizes the binding affinities and functional activities of some 7-substituted Dmt-Tiq analogs at human opioid receptors, providing context for the potential activity of 7-methyl substituted analogs.

| Compound (7-substituent) | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR EC₅₀ (nM) (% Stim) | MOR EC₅₀ (nM) (% Stim) | DOR EC₅₀ (nM) (% Stim) |

| 7-benzyl | 1.1 ± 0.2 | 1.9 ± 0.3 | 0.9 ± 0.1 | 1.8 ± 0.3 (78 ± 3) | 2.9 ± 0.5 (45 ± 2) | >10000 |

| 7-(2-methylbenzyl) | 0.3 ± 0.04 | 1.3 ± 0.2 | 1.4 ± 0.2 | 0.4 ± 0.1 (81 ± 2) | 1.8 ± 0.3 (44 ± 2) | >10000 |

| 7-(3-methylbenzyl) | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.04 | 2.1 ± 0.4 (76 ± 3) | 0.5 ± 0.1 (71 ± 3) | >10000 |

| Data extracted from Montgomery et al., Molecules, 2019.[8] |

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with various G protein-coupled receptors (GPCRs) in the central nervous system. The diagram below illustrates a hypothetical signaling pathway for a generic 7-substituted THIQ analog acting on an opioid receptor.

Figure 2. Hypothetical signaling pathway for a 7-methyl-THIQ analog at an opioid receptor.

Anticancer and Antimicrobial Potential

The tetrahydroisoquinoline scaffold is also found in molecules with potent cytotoxic and antimicrobial activities.[11] Various synthetic THIQ analogs have been investigated for their efficacy against different cancer cell lines and microbial strains.[9] The specific contribution of a 7-methyl substitution to these activities would require dedicated screening and evaluation.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[2] Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Codes: H302 (Harmful if swallowed)[2]

-

Precautionary Codes: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its structural similarity to a wide range of biologically active natural and synthetic compounds suggests potential for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. Further research is warranted to fully elucidate its pharmacological profile, including detailed structure-activity relationship studies, mechanism of action investigations, and in vivo efficacy and safety assessments. The synthetic strategies and biological data presented in this guide for related compounds provide a solid foundation for initiating such research endeavors.

References

- 1. Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 7-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 207451-81-8 [chemicalbook.com]

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. THIQs, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include neuroprotective, anticancer, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with key biological targets and the resultant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's therapeutic potential. While direct experimental data for this compound is limited in the current scientific literature, this guide synthesizes information from structurally analogous compounds to propose a primary mechanism of action and potential secondary effects.

Core Mechanism of Action: Monoamine Oxidase A (MAO-A) Inhibition

The principal hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[4] Inhibition of MAO-A leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.[4][5]

The structural similarity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline to known MAO inhibitors provides a strong basis for this hypothesis. Studies on methylquinolines, which share a similar methylated heterocyclic core, have demonstrated that the 7-methyl isomer can act as a noncompetitive inhibitor of MAO-A.[6] Furthermore, other tetrahydroisoquinoline derivatives have been shown to inhibit MAO-A.[7][8]

Signaling Pathway of MAO-A Inhibition

The inhibition of MAO-A by this compound is expected to modulate monoaminergic neurotransmission. By preventing the breakdown of serotonin, norepinephrine, and dopamine in the presynaptic neuron, the compound would lead to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic neurons.

Potential Secondary Mechanisms of Action

In addition to MAO-A inhibition, evidence from related tetrahydroisoquinoline compounds suggests that this compound may exert its effects through other mechanisms, contributing to a broader pharmacological profile.

Neuroprotection via Antioxidant Activity

Several tetrahydroisoquinoline derivatives have demonstrated neuroprotective properties, which are often attributed to their ability to scavenge free radicals and reduce oxidative stress.[9][10] Oxidative stress is a key pathological factor in a number of neurodegenerative diseases, including Parkinson's disease.[4][10] The proposed antioxidant mechanism involves the donation of a hydrogen atom from the tetrahydroisoquinoline nucleus to neutralize reactive oxygen species (ROS).

Modulation of the Glutamatergic System

Some tetrahydroisoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system.[9] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurological conditions. By blocking the NMDA receptor, these compounds can prevent excessive calcium influx and subsequent excitotoxic damage. While direct evidence for 7-Methyl-THIQ is lacking, its structural similarity to other NMDA-antagonistic THIQs suggests this as a plausible secondary mechanism.[1][11]

Data Presentation

The following tables summarize the available quantitative data for compounds structurally related to this compound. It is important to note that these values are for analogous compounds and should be considered as indicative of the potential activity of 7-Methyl-THIQ.

Table 1: Monoamine Oxidase (MAO) Inhibition Data for Related Compounds

| Compound | Target | Inhibition Type | Ki (μM) | Source |

| 7-Methylquinoline | MAO-A | Noncompetitive | - | [6] |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | MAO-A | Competitive | 9 | [12] |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) | MAO-A | Substrate (Oxidized by) | Km = 571 ± 25 | |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) | MAO-B | Substrate (Oxidized by) | Km = 463 ± 43 |

Table 2: NMDA Receptor Binding Affinity for a Related Tetrahydroisoquinoline Derivative

| Compound | Binding Site | Ki (μM) | Source |

| (S)-1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline | PCP binding site of NMDA receptor | 0.0374 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the proposed mechanisms of action of this compound.

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a test compound against MAO-A using kynuramine as a substrate.

Materials:

-

Recombinant human MAO-A

-

Kynuramine dihydrobromide (substrate)

-

This compound (test compound)

-

Clorgyline (positive control inhibitor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH) for stopping the reaction

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and clorgyline in DMSO. Serially dilute in buffer to obtain a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Dilute the MAO-A enzyme in buffer to the desired working concentration.

-

Prepare a working solution of kynuramine in buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add 25 µL of the test compound dilutions or control.

-

Add 50 µL of the MAO-A working solution to all wells except the blank wells (add buffer to blanks).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the kynuramine working solution to all wells.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 75 µL of 2 N NaOH.

-

-

Measurement and Analysis:

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol outlines a general method for assessing the neuroprotective effects of a compound against an oxidative insult in a neuronal cell line, such as SH-SY5Y.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

Cell culture medium and supplements

-

This compound (test compound)

-

An oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), rotenone, or 6-hydroxydopamine (6-OHDA))

-

Cell viability assay reagents (e.g., MTT, LDH assay kit)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture:

-

Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Introduce the oxidative stress-inducing agent to the cell culture medium. Include control wells with untreated cells, cells treated only with the toxin, and cells treated only with the test compound.

-

Incubate the plates for a duration sufficient to induce cell death in the toxin-only group (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay, which measures mitochondrial metabolic activity, or LDH assay, which measures membrane integrity).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Evaluate the neuroprotective effect of the test compound by comparing the viability of cells co-treated with the toxin and the compound to those treated with the toxin alone.

-

Conclusion

Based on the available evidence from structurally related compounds, this compound is proposed to act primarily as an inhibitor of monoamine oxidase A. This mechanism is supported by the known pharmacology of the tetrahydroisoquinoline scaffold and its methylated analogs. Furthermore, potential secondary mechanisms, including antioxidant activity and NMDA receptor antagonism, may contribute to its overall pharmacological profile, particularly its neuroprotective potential.

Further research is warranted to definitively elucidate the mechanism of action of this compound and to quantify its potency and selectivity for its biological targets. The experimental protocols provided in this guide offer a framework for conducting such investigations. A thorough understanding of its molecular interactions is crucial for the future development of this compound as a potential therapeutic agent for neurological and psychiatric disorders.

References

- 1. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 5. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of types A and B monoamine oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Me-THIQ). Due to the limited availability of specific quantitative data for this particular derivative in publicly accessible literature, this document focuses on the established biological profile of the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its closely related analogs. The experimental protocols detailed herein are presented as standard methodologies for the evaluation of 7-Me-THIQ's biological effects.

Introduction to Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif present in numerous natural products and synthetic molecules of significant biological and pharmacological importance.[1][2] Derivatives of THIQ have demonstrated a wide array of activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A prominent mechanism of action for several THIQ compounds is the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[5] This guide focuses on the 7-methyl substituted analog, a compound of interest for its potential neuromodulatory and cytotoxic properties.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related compounds, the primary biological activities of this compound are projected to be in the areas of monoamine oxidase inhibition and neuroprotection.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[6] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and Parkinson's disease. Simple, non-catecholic THIQ derivatives have been shown to be inhibitors of both MAO-A and MAO-B.[7] For instance, the parent compound, 1,2,3,4-tetrahydroisoquinoline, and its N-methyl derivative are known MAO inhibitors.[6][7] It is hypothesized that 7-Me-THIQ will also exhibit inhibitory activity against these enzymes.

Figure 1: Proposed mechanism of MAO inhibition by 7-Me-THIQ.

Neuroprotection

Certain THIQ derivatives, notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties. These effects are attributed to multiple mechanisms, including the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. Given the structural similarities, 7-Me-THIQ may also possess the ability to protect neurons from damage induced by neurotoxins or oxidative stress, which are implicated in neurodegenerative diseases.

Quantitative Biological Data

| Compound | Target | Ki (µM) | Inhibition Type |

| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | 15 | - |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | 1 | - |

| Salsolinol (a catechol-THIQ) | MAO-A | 31 | Competitive |

| Salsolidine (a catechol-THIQ) | MAO-A | 6 | Competitive |

| Carnegine (a catechol-THIQ) | MAO-A | 2 | Competitive |

| Data sourced from a study on simple isoquinoline alkaloids as MAO inhibitors.[7] |

Experimental Protocols

The following section details the methodologies for key experiments to characterize the biological activity of this compound.

Monoamine Oxidase Inhibition Assay

This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of 7-Me-THIQ against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor control)

-

Pargyline (selective MAO-B inhibitor control)

-

96-well UV-transparent microplates

-

Spectrophotometer microplate reader

Procedure:

-

Prepare serial dilutions of 7-Me-THIQ, clorgyline, and pargyline in phosphate buffer.

-

In a 96-well plate, add the appropriate enzyme (MAO-A or MAO-B) to the phosphate buffer.

-

Add the test compound or control inhibitor to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Immediately measure the change in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation, 4-hydroxyquinoline; 250 nm for the product of benzylamine oxidation, benzaldehyde).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition and the Ki value.

Figure 2: Workflow for the MAO inhibition assay.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the general cytotoxicity of 7-Me-THIQ against a selected cell line (e.g., human neuroblastoma SH-SY5Y).

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of 7-Me-THIQ in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing the test compound. Include vehicle-only controls.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Neuroprotection Assay (MPP+ Model)

This protocol evaluates the ability of 7-Me-THIQ to protect neuronal cells from the neurotoxin MPP+, a model for Parkinson's disease-related cell death.

Materials:

-

Dopaminergic neuronal cell line (e.g., SH-SY5Y or primary mesencephalic neurons)

-

Complete cell culture medium

-

This compound

-

MPP+ (1-methyl-4-phenylpyridinium)

-

Reagents for a cell viability assay (e.g., MTT or LDH release assay)

-

96-well cell culture plates

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of 7-Me-THIQ for 1-2 hours.

-

Introduce MPP+ to the wells at a pre-determined toxic concentration (e.g., 1 mM for SH-SY5Y cells). Maintain wells with 7-Me-THIQ alone, MPP+ alone, and vehicle-only as controls.

-

Incubate for 24-48 hours.

-

Assess cell viability using a standard method such as the MTT assay (as described in 4.2) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.

-

Calculate the percentage of neuroprotection afforded by 7-Me-THIQ by comparing the viability of cells treated with both the compound and MPP+ to those treated with MPP+ alone.

Figure 3: Experimental workflow for the neuroprotection assay.

Conclusion

This compound is a compound with potential biological activities, particularly in the realms of monoamine oxidase inhibition and neuroprotection. While direct experimental evidence for this specific derivative is currently limited in the scientific literature, the established pharmacology of the broader tetrahydroisoquinoline class provides a strong rationale for its investigation. The protocols outlined in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of 7-Me-THIQ and contribute valuable data to the field of medicinal chemistry and neuropharmacology.

References

- 1. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Neuroprotective Properties of Methylated 1,2,3,4-Tetrahydroisoquinolines: A Technical Guide

Disclaimer: This technical guide focuses on the neuroprotective properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) as a representative compound of methylated tetrahydroisoquinolines. Extensive literature searches did not yield specific data on the neuroprotective effects of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information presented herein is based on studies of the closely related and well-researched 1-methyl isomer and should be considered as a potential indicator of the properties of other methylated THIQs, pending specific investigation.

Introduction

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a class of compounds, some of which are endogenously present in the mammalian brain.[1] Certain THIQ derivatives have garnered significant interest for their potential neuroprotective effects, offering promise in the context of neurodegenerative disorders.[1][2] Among these, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been the subject of numerous studies demonstrating its ability to protect neurons from various toxic insults.[3][4][5] This document provides a comprehensive overview of the neuroprotective properties of 1MeTIQ, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Mechanism of Action

The neuroprotective effects of 1MeTIQ are multifaceted, involving several key mechanisms that counteract neuronal damage and death. These include the inhibition of excitotoxicity, reduction of oxidative stress, and modulation of apoptotic pathways.

Inhibition of Glutamate-Induced Excitotoxicity

A primary mechanism underlying 1MeTIQ's neuroprotection is its ability to antagonize the glutamatergic system.[6] Overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx, triggering a cascade of neurotoxic events. 1MeTIQ has been shown to prevent glutamate-induced cell death and inhibit Ca2+ influx.[6] This suggests a direct or indirect interaction with NMDA receptors, a hypothesis supported by findings that 1MeTIQ inhibits the binding of [3H]MK-801, a non-competitive NMDA receptor antagonist.[6] Furthermore, in vivo microdialysis experiments have demonstrated that 1MeTIQ can prevent the release of excitatory amino acids induced by kainate.[6]

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. 1MeTIQ exhibits antioxidant properties, although its primary neuroprotective role appears to extend beyond simple free radical scavenging.[3][6] While both 1MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), can inhibit free-radical generation in abiotic systems, 1MeTIQ shows superior neuroprotection in cellular models of glutamate toxicity, suggesting additional mechanisms are at play.[6] It is proposed that 1MeTIQ may indirectly act as an antioxidant by inducing the expression of antioxidative enzymes.[3]

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Some THIQ analogues have been shown to induce mitochondria-dependent apoptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating caspase-3.[7] Conversely, other studies on THIQ derivatives have demonstrated anti-apoptotic effects in the context of neuroprotection. For instance, some THIQs can increase the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic protein Bax.[8] Aldoximes with a tetrahydroisoquinoline moiety have been found to stimulate the intrinsic apoptosis pathway through ERK1/2 and p38-MAPK signaling, leading to the activation of caspase-9 and caspase-3.[9]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of 1MeTIQ.

Table 1: In Vitro Neuroprotective Effects of 1MeTIQ against Glutamate-Induced Toxicity

| Cell Type | Neurotoxin | 1MeTIQ Concentration | Outcome Measure | Result | Reference |

| Granular cell cultures (from 7-day-old rats) | Glutamate | Not specified | Cell Death | Prevention of glutamate-induced cell death | [6] |

| Granular cell cultures (from 7-day-old rats) | Glutamate | Not specified | 45Ca2+ Influx | Prevention of glutamate-induced 45Ca2+ influx | [6] |

| Mouse embryonic primary cell cultures | Glutamate | Not specified | Caspase-3 Activity | Inhibition of glutamate-induced caspase-3 activity | [6] |

| Mouse embryonic primary cell cultures | Glutamate | Not specified | Lactate Dehydrogenase (LDH) Release | Inhibition of glutamate-induced LDH release | [6] |

Table 2: In Vitro Neuroprotective Effects of 1MeTIQ against Various Neurotoxins

| Cell Type | Neurotoxin | Outcome Measure | Result | Reference |

| Cultured rat mesencephalic neurons | 1-methyl-4-phenylpyridinium ion (MPP+) | Neuroprotection | 1MeTIQ exerted neuroprotective action | [3] |

| Cultured rat mesencephalic neurons | 6-hydroxydopamine (6-OHDA) | Neuroprotection | 1MeTIQ exerted neuroprotective action | [3] |

| Cultured rat mesencephalic neurons | Rotenone | Neuroprotection | 1MeTIQ exerted neuroprotective action | [3] |

| Cultured rat mesencephalic neurons | l-benzyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotection | 1MeTIQ exerted neuroprotective action | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Culture and Induction of Neurotoxicity

-

Primary Neuronal Cultures: Granular cells are typically obtained from the cerebella of 7-day-old rats. Mouse embryonic primary cell cultures are also utilized. Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and other necessary nutrients.[6][10]

-

Induction of Glutamate Excitotoxicity: To induce excitotoxicity, cultured neurons are exposed to glutamate at concentrations ranging from 0.1 to 10 mM.[6][11]

-

Induction of Oxidative Stress: Oxidative stress can be induced by various agents, including L-Glutamic acid (2-10 mM), hydrogen peroxide (0.25–1.0 mM), or rotenone.[10][11][12]

Assessment of Neuroprotection

-

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability. The absorbance is typically measured at 570 nm.[10]

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the medium provides an index of cytotoxicity.[6]

-

Measurement of Intracellular Reactive Oxygen Species (ROS): The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is used to quantify intracellular ROS levels. After de-esterification inside the cell, it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm): Fluorescent dyes such as JC-1 or Rhodamine 123 (Rh123) are used to assess mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis.[7][10]

-

Caspase Activity Assays: The activity of caspases, key mediators of apoptosis, can be measured using specific substrates that release a fluorescent or colorimetric product upon cleavage.[6]

-

Calcium Influx Measurement: The influx of calcium can be measured using radioactive 45Ca2+.[6]

In Vivo Microdialysis

-

Procedure: Microdialysis is a minimally invasive technique used to measure the concentration of substances in the extracellular fluid of living tissues. A microdialysis probe is implanted into a specific brain region (e.g., the frontal cortex) of an anesthetized animal. Artificial cerebrospinal fluid is perfused through the probe, and the collected dialysate is analyzed by high-performance liquid chromatography (HPLC) to determine the levels of neurotransmitters like excitatory amino acids.[6]

Signaling Pathways and Visualizations

The neuroprotective mechanisms of 1MeTIQ involve complex signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat | springermedicine.com [springermedicine.com]

- 5. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-1-(alpha-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712) reduces rat myocardial apoptosis against ischemia and reperfusion injury by activation of phosphatidylinositol 3-kinase/Akt signaling and anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Actions of Methylene Blue and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry and pharmacology. While specific research on the 7-methyl derivative is limited, the broader THIQ class exhibits a wide range of biological activities, making this compound a valuable tool for researchers exploring novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential pharmacological activities, and experimental considerations for this compound, drawing upon data from closely related analogs to infer its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for use in a variety of biological assays.[1]

| Property | Value | Reference |

| CAS Number | 41565-82-6 | [1] |

| Molecular Formula | C₁₀H₁₃N · HCl | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| Melting Point | 230-235 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis

The synthesis of this compound can be achieved through established methods for constructing the tetrahydroisoquinoline core, most notably the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of the 7-methyl analog, a suitable starting material would be 2-(4-methylphenyl)ethylamine.

Experimental Protocol (General):

-

Reaction Setup: Dissolve 2-(4-methylphenyl)ethylamine and an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) in a suitable solvent (e.g., toluene, methanol).

-

Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to the reaction mixture.

-

Reaction Conditions: Heat the mixture under reflux for several hours to drive the condensation and cyclization.

-

Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.

Experimental Protocol (General):

-

Amide Formation: Acylate 2-(4-methylphenyl)ethylamine with an appropriate acyl chloride or anhydride to form the corresponding N-acyl derivative.

-

Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.

-

Reduction: Reduce the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline.

-

Purification and Salt Formation: Purify the product and convert it to the hydrochloride salt as described for the Pictet-Spengler reaction.

Pharmacological Profile and Potential Applications

Neurological and CNS Research

The THIQ scaffold is a well-established pharmacophore in neuroscience research.[1] A closely related analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been shown to exhibit neuroprotective properties.[2] The proposed mechanisms for this neuroprotection include:

-

Monoamine Oxidase (MAO) Inhibition: 1MeTIQ is a known inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters like dopamine and serotonin.[2]

-

Free Radical Scavenging: The compound may possess antioxidant properties, protecting neuronal cells from oxidative stress.[2]

-

Antagonism of the Glutamatergic System: 1MeTIQ has been shown to antagonize the glutamatergic system, which can be excitotoxic in certain neurological conditions.[2]

Given these properties of a similar compound, this compound is a promising candidate for research into neurodegenerative diseases and other CNS disorders.

Cardiovascular Research

Substituted THIQs have been investigated for their effects on the cardiovascular system. Some derivatives have shown alpha-adrenoceptor antagonistic effects and calcium channel blocking activity. This suggests that this compound could be a useful tool for studying cardiovascular signaling pathways and as a starting point for the development of novel cardiovascular drugs.

Antimicrobial Research

The THIQ scaffold has been identified in a number of natural and synthetic compounds with antimicrobial activity. Various substituted THIQs have demonstrated antibacterial and antifungal properties. Therefore, this compound could be screened for its potential as an antimicrobial agent.

Experimental Considerations

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. It is recommended to store the compound at 0-8 °C to ensure its stability.[1]

In Vitro Assays

-

Receptor Binding Assays: To determine the affinity of the compound for various receptors (e.g., adrenoceptors, dopamine receptors), radioligand binding assays can be performed using cell membranes expressing the target receptor.

-

Functional Assays: The functional activity of the compound (agonist or antagonist) can be assessed using cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

-

Enzyme Inhibition Assays: To investigate its potential as an enzyme inhibitor (e.g., MAO), assays measuring the enzymatic activity in the presence and absence of the compound can be conducted.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains can be determined using broth microdilution or agar dilution methods.

Conclusion

This compound is a research chemical with significant potential, primarily derived from the well-documented and diverse biological activities of the tetrahydroisoquinoline scaffold. While specific data on this particular derivative is limited, its structural similarity to other bioactive THIQs makes it a valuable tool for researchers in neuroscience, cardiovascular pharmacology, and antimicrobial drug discovery. The synthetic routes are well-established, and a variety of in vitro and in vivo experimental models can be employed to elucidate its specific pharmacological profile. Further research into this compound is warranted to fully understand its therapeutic potential.

References

Potential Therapeutic Applications of 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) hydrochloride is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are structurally related to endogenous neurochemicals and are found in various natural sources.[1] While research on the 7-methyl isomer is still nascent, the broader family of THIQs, particularly the 1-methyl isomer (1-MeTIQ), has demonstrated significant potential as neuroprotective agents.[2][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, with a primary focus on its neuroprotective properties, extrapolated from studies on closely related analogs. This document details the compound's chemical properties, plausible synthetic routes, and potential mechanisms of action. Furthermore, it includes detailed experimental protocols for preclinical evaluation and presents quantitative data from relevant studies on analogous compounds to guide future research.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in a multitude of natural and synthetic compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties.[4] Certain THIQ derivatives are endogenous to the human brain and are thought to play a role in neurotransmission and neuronal protection.[5] this compound is a specific analog within this class that, due to its structural similarity to neuroactive compounds, is a candidate for investigation in the context of neurological disorders.[6] This guide will explore its therapeutic potential, drawing on the wealth of data available for the well-studied neuroprotective agent, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ).[2][3]

Chemical and Physical Properties

The hydrochloride salt of 7-Methyl-1,2,3,4-tetrahydroisoquinoline enhances its solubility, making it suitable for various biological assays and formulations.[6]

| Property | Value | Reference(s) |

| CAS Number | 207451-81-8 (base), 41565-82-6 (hydrochloride) | [6] |

| Molecular Formula | C₁₀H₁₃N · HCl | [6] |

| Molecular Weight | 183.68 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 230-235 °C | [6] |

| Purity | ≥ 99% (HPLC) | [6] |

| SMILES | CC1=CC=C2CCNCC2=C1.[H]Cl | |

| InChI Key | KCQZPRLKNXADRM-UHFFFAOYSA-N | |

| Storage Conditions | 0-8 °C | [6] |

Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline

The most common method for synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[7] For the synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline, a plausible route would involve the reaction of 2-(4-methylphenyl)ethylamine with formaldehyde in the presence of an acid catalyst.

Potential Therapeutic Applications: Neuroprotection

While direct studies on 7-Me-THIQ are limited, extensive research on its isomer, 1-MeTIQ, provides a strong rationale for investigating its neuroprotective potential, particularly in the context of Parkinson's disease (PD).[3]

Mechanism of Action (Inferred from 1-MeTIQ)

The neuroprotective effects of 1-MeTIQ are believed to be multifactorial:

-

Antagonism of Glutamatergic Excitotoxicity: 1-MeTIQ has been shown to prevent glutamate-induced cell death and calcium influx, suggesting a specific action on NMDA receptors.[2] It has been confirmed to inhibit [3H]MK-801 binding to NMDA receptors.[2]

-

Free Radical Scavenging: Like other THIQs, 1-MeTIQ can reduce free radicals, which are implicated in the neuronal damage seen in neurodegenerative diseases.[2]

-

Modulation of Dopaminergic Systems: Some THIQs act as antagonists at the dopamine D₂ receptor, which could modulate dopaminergic signaling.[9] Furthermore, 1-MeTIQ has been shown to prevent the reduction of dopamine and its metabolites in animal models of PD.[5]

-

Stereoselective Effects: The neuroprotective effects of 1-MeTIQ are stereoselective, with the (R)-enantiomer demonstrating greater efficacy in protecting dopaminergic neurons in cultured rat mesencephalic neurons.[3]

Quantitative Data from Analog Studies

| Parameter | Model System | Treatment | Result | Reference(s) |

| Neuroprotection against Neurotoxins | Cultured rat mesencephalic neurons | 1-MeTIQ + various neurotoxins | Exerted neuroprotective action against MPP+, 6-hydroxydopamine, rotenone, and l-benzyl-THIQ. | [3] |

| Prevention of Dopamine Depletion | MPTP-induced Parkinsonism in mice | Pretreatment with 1-MeTIQ derivatives | Suppressed the MPTP-induced reduction in brain dopamine content. | [5] |

| Inhibition of Glutamate-Induced Cell Death | Granular cell cultures from 7-day-old rats | 1-MeTIQ + glutamate | Prevented glutamate-induced cell death and ⁴⁵Ca²⁺ influx. | [2] |

| Behavioral Improvement | MPTP-induced Parkinsonism in mice | Pretreatment with 1-MeTIQ derivatives | Prevented the induction of Parkinsonism-like behavior (bradykinesia). | [5] |

Experimental Protocols

The following protocols are standard methodologies for assessing the neuroprotective potential of compounds like 7-Me-THIQ.

In Vivo Model: MPTP-Induced Parkinsonism in Mice

This model is widely used to screen for potential anti-Parkinsonian drugs.[10][11]

-

Animal Model: C57BL/6 mice are typically used due to their high sensitivity to MPTP.[11]

-

MPTP Administration: A common regimen involves the intraperitoneal injection of MPTP hydrochloride (e.g., 30 mg/kg) once daily for five consecutive days.[11][12]

-

Test Compound Administration: 7-Me-THIQ hydrochloride would be administered (e.g., intraperitoneally) at various doses prior to each MPTP injection.

-

Behavioral Assessment: Motor function can be assessed using tests such as the pole test or rotarod test at specified time points after the final MPTP injection.

-

Neurochemical Analysis: At the end of the study, animals are euthanized, and brain tissue (specifically the striatum and substantia nigra) is collected for analysis of dopamine and its metabolites by HPLC-EC.[12]

-

Histological Analysis: Brain sections are stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal loss in the substantia nigra.

In Vitro Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[13][14]

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate and allow them to adhere.[13]

-

Treatment: Pre-incubate the cells with various concentrations of 7-Me-THIQ hydrochloride for a specified period (e.g., 1-2 hours).

-

Neurotoxin Challenge: Add a neurotoxin (e.g., MPP+, the active metabolite of MPTP) to the wells and incubate for a further period (e.g., 24 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[14][15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.[14]

Analysis of Dopamine and Metabolites by HPLC-EC

This technique is used to quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue.[16][17]

-

Sample Preparation: Homogenize dissected brain tissue (e.g., striatum) in an ice-cold acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard.[16] Centrifuge the homogenate at high speed and filter the supernatant.[16]

-

Chromatographic Separation: Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column.[16]

-

Mobile Phase: Use a mobile phase typically consisting of an aqueous buffer with an organic modifier (e.g., methanol) and an ion-pairing agent.[16]

-

Electrochemical Detection: Detect the analytes using an electrochemical detector with a glassy carbon working electrode set at an appropriate potential (e.g., +0.65 V to +0.80 V vs. Ag/AgCl).[16]

-

Quantification: Identify and quantify the peaks for DA, DOPAC, and HVA by comparing their retention times and peak areas to those of known standards.[16][18]

Future Directions and Conclusion

This compound is a promising compound for neuroprotective drug discovery. While its therapeutic potential is currently inferred from studies on structurally similar molecules like 1-MeTIQ, its unique chemical properties warrant direct investigation. Future research should focus on:

-

In-depth in vitro studies to elucidate the specific mechanisms of action of 7-Me-THIQ, including its effects on various neurotransmitter systems, its antioxidant capacity, and its interaction with key signaling pathways involved in neuronal survival.

-

Comprehensive in vivo studies in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, to evaluate its efficacy, optimal dosing, and pharmacokinetic profile.

-

Structure-activity relationship (SAR) studies to explore how modifications to the 7-Me-THIQ scaffold affect its neuroprotective potency and to design novel, more effective therapeutic agents.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chemimpex.com [chemimpex.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. modelorg.com [modelorg.com]

- 13. youtube.com [youtube.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. besjournal.com [besjournal.com]

The Pivotal Role of the 7-Methyl Group in Tetrahydroisoquinoline Analogs: A Structure-Activity Relationship Deep Dive

For Immediate Release

This technical guide delves into the core principles of the structure-activity relationship (SAR) of 7-methyl-1,2,3,4-tetrahydroisoquinoline (7-methyl-THIQ) analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals. While the broader THIQ scaffold is a well-established privileged structure in medicinal chemistry, this paper specifically consolidates the current understanding of how methylation at the 7-position influences the pharmacological profile of these versatile compounds. Through a systematic presentation of available data, detailed experimental methodologies, and illustrative pathway diagrams, this guide aims to accelerate the rational design of novel 7-methyl-THIQ analogs with enhanced potency and selectivity for various biological targets.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in the development of therapeutic agents, found in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These activities span from central nervous system disorders to anticancer and antimicrobial applications.[1][2] The pharmacological profile of THIQ analogs is exquisitely sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atom. Among these, substitution at the 7-position has emerged as a critical determinant of target affinity and selectivity. This guide focuses specifically on the impact of a methyl group at this position, a seemingly simple modification that can profoundly alter a compound's interaction with its biological target.